molecular formula C18H14O3 B8700372 3-(1-Naphthylmethoxy)benzoic acid

3-(1-Naphthylmethoxy)benzoic acid

Cat. No.: B8700372
M. Wt: 278.3 g/mol
InChI Key: LAWWGESNRIRWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Naphthylmethoxy)benzoic acid (CAS: 438465-54-4) is a benzoic acid derivative substituted at the 3-position with a 1-naphthylmethoxy group. The naphthylmethoxy group enhances lipophilicity, which may influence its solubility in organic phases and membrane permeability .

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3-(naphthalen-1-ylmethoxy)benzoic acid

InChI

InChI=1S/C18H14O3/c19-18(20)14-7-4-9-16(11-14)21-12-15-8-3-6-13-5-1-2-10-17(13)15/h1-11H,12H2,(H,19,20)

InChI Key

LAWWGESNRIRWGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group impacts:

Compound Name Substituent at 3-Position Key Features
3-(1-Naphthylmethoxy)benzoic acid 1-Naphthylmethoxy High lipophilicity, bulky aromatic group, potential membrane affinity
3-(Sulfooxy)benzoic acid Sulfooxy (-OSO3H) Increased water solubility, strong acidity (pKa < 2), metabolic relevance
3-Phenoxybenzoic acid (PBA) Phenoxy (-OPh) Moderate lipophilicity, pyrethroid metabolite, environmental biomarker
3-Methoxybenzoic acid Methoxy (-OCH3) Lower molecular weight, higher water solubility, common synthetic intermediate
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Chloromethyl-benzoyloxy Reactive chloromethyl group, potential immunomodulatory applications

Physicochemical Properties

  • Lipophilicity: The naphthylmethoxy group in this compound confers significantly higher lipophilicity compared to smaller alkoxy or sulfonate groups. This property aligns with studies showing that benzoic acid derivatives with larger aromatic substituents (e.g., phenol) exhibit higher distribution coefficients in emulsion liquid membranes, enhancing extraction efficiency .
  • Acidity : The carboxylic acid group (pKa ~4.2) dominates acidity, but electron-withdrawing substituents (e.g., sulfooxy in 3-(sulfooxy)benzoic acid) further lower pKa, increasing water solubility .
  • Diffusivity: Bulky substituents like naphthylmethoxy may reduce effective diffusivity in membrane phases compared to smaller analogs. For instance, benzoic acid itself shows higher mobility than acetic acid or phenol in emulsion liquid membranes .

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